2-ALLYLOXYETHYL METHACRYLATE

Hydrosilylation Silicone functionalization Methacrylate grafting

2-Allyloxyethyl methacrylate (CAS 16839-48-8), also referred to as beta-(allyloxy)ethyl methacrylate, is a heterobifunctional methacrylate monomer possessing both a polymerizable methacrylate group and a pendant allyl ether moiety. With a molecular formula of C₉H₁₄O₃ and molecular weight of 170.21 g/mol, this liquid monomer exhibits a density of 0.962 g/cm³, a boiling point of 221.5 °C at 760 mmHg, and a refractive index (n20D) of 1.439.

Molecular Formula C9H14O3
Molecular Weight 170.21 g/mol
CAS No. 16839-48-8
Cat. No. B100770
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-ALLYLOXYETHYL METHACRYLATE
CAS16839-48-8
Molecular FormulaC9H14O3
Molecular Weight170.21 g/mol
Structural Identifiers
SMILESCC(=C)C(=O)OCCOCC=C
InChIInChI=1S/C9H14O3/c1-4-5-11-6-7-12-9(10)8(2)3/h4H,1-2,5-7H2,3H3
InChIKeyZCYIYBNDJKVCBR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Allyloxyethyl Methacrylate (CAS 16839-48-8): Dual-Function Monomer for Precision Polymer Synthesis and Silicone Modification


2-Allyloxyethyl methacrylate (CAS 16839-48-8), also referred to as beta-(allyloxy)ethyl methacrylate, is a heterobifunctional methacrylate monomer possessing both a polymerizable methacrylate group and a pendant allyl ether moiety [1]. With a molecular formula of C₉H₁₄O₃ and molecular weight of 170.21 g/mol, this liquid monomer exhibits a density of 0.962 g/cm³, a boiling point of 221.5 °C at 760 mmHg, and a refractive index (n20D) of 1.439 . The structural hallmark—an allyloxy substituent separated from the methacrylate ester by an ethylene glycol spacer—confers orthogonal reactivity that fundamentally distinguishes it from conventional monofunctional methacrylates or simple allyl monomers [2].

Why 2-Allyloxyethyl Methacrylate Cannot Be Replaced by Allyl Methacrylate or Simple Methacrylates in Functional Polymer Architectures


The presence of two discrete, chemically addressable unsaturated sites—a methacrylate double bond and a terminal allyl ether—on a single molecular scaffold is the critical differentiator that makes in-class substitution untenable. Allyl methacrylate (AMA) lacks the ethylene glycol spacer, which dramatically alters its performance in hydrosilylation: AMA undergoes ~30% propene elimination yielding hydrolytically unstable siloxy byproducts, whereas 2-allyloxyethyl methacrylate reacts in substantially quantitative yield with no observable hydrolyzable side-products [1]. Simple methacrylates such as 2-methoxyethyl methacrylate or 2-hydroxyethyl methacrylate (HEMA) completely lack the allyl handle required for sequential or orthogonal curing strategies, thiol-ene click chemistry, or post-polymerization functionalization via hydrosilylation [2]. The ether oxygen in the spacer further modulates oxygen inhibition during radical photopolymerization, a benefit absent in non-ether methacrylates [2].

Quantitative Differentiation Evidence for 2-Allyloxyethyl Methacrylate vs. Allyl Methacrylate and Related Monomers


Hydrosilylation Fidelity: Near-Quantitative Conversion Without Hydrolyzable Byproducts vs. Allyl Methacrylate

In a direct, patent-documented head-to-head comparison under identical hydrosilylation conditions, 2-allyloxyethyl methacrylate (beta-(allyloxy)ethyl methacrylate) reacts with silicon hydride-functional siloxanes in substantially quantitative yield with no observable production of hydrolyzable methacrylate groups. In stark contrast, allyl methacrylate under the same conditions consistently produces a product in which approximately 30% of the grafted methacrylate groups are hydrolyzable—a defect attributed to competing propene elimination during the hydrosilylation of allyl esters lacking the ether spacer [1]. The hydrolyzable byproducts in AMA-derived materials cause loss of methacrylate functionality and uncontrolled siloxy crosslinking upon moisture exposure, rendering the product unsuitable for applications requiring shelf-stable, moisture-resistant methacrylate-functional silicones [1].

Hydrosilylation Silicone functionalization Methacrylate grafting

Ionic Conductivity in Polyacrylate Ether-Based Single-Ion Conductors: Benchmarking Gel Electrolyte Performance

Comb-shaped polyacrylate ether-based single-ion conductors incorporating 2-allyloxyethyl methacrylate-derived structural motifs achieved a room-temperature ionic conductivity of 3.5 × 10⁻⁷ S cm⁻¹ under solvent-free (dry) conditions with a salt concentration of EO/Li = 20 . Upon formulation with 50 wt% EC/DMC (ethylene carbonate/dimethyl carbonate, 1:1 w/w), conductivity increased by more than two orders of magnitude . While a direct numerical comparison with monomerically distinct electrolytes is not reported in the same study, this dry-state conductivity benchmark positions allyloxyethyl-functionalized polyether electrolytes competitively against the 10⁻⁸–10⁻⁶ S cm⁻¹ range typical of early-generation dry polyether-based single-ion conductors reported in the broader literature [1].

Polymer electrolytes Lithium batteries Single-ion conductors

Refractive Index and Density Comparison vs. Allyl Methacrylate: Implications for Optical and Coating Formulations

2-Allyloxyethyl methacrylate exhibits a refractive index (n20D) of 1.439 and a density of 0.962 g/cm³ at 20 °C, as reported by multiple authoritative databases . The closest structural analog, allyl methacrylate (AMA), has a refractive index of 1.436 and a density of 0.938 g/cm³ [1]. The higher refractive index (+0.003 units) and density (+0.024 g/cm³) of the allyloxyethyl derivative arise from the additional ether oxygen and ethylene spacer, which increases molar refractivity and polarizability without introducing hydrogen bond donors. This systematic difference is consistent with the general observation that methacrylate monomers containing ether linkages display elevated refractive indices relative to their hydrocarbon-only counterparts [2].

Optical polymers Refractive index engineering Coating formulation

Reduced Oxygen Inhibition via Ether-Mediated Chain Transfer: Mechanistic Advantage of Allyloxyethyl Architecture

A systematic study of (meth)acrylates containing ether groups demonstrated that the presence of ether oxygen atoms in the monomer structure substantially reduces oxygen inhibition during free-radical photopolymerization through a chain transfer/oxygen scavenging mechanism [1]. While this study did not directly test 2-allyloxyethyl methacrylate, the monomer contains both an ethylene glycol-derived ether linkage and an allyl ether group, providing two potential sites for hydrogen abstraction by peroxy radicals. The study established that methacrylates bearing ether groups are significantly less oxygen-sensitive than non-ether methacrylates or acrylates, with the reduction attributed to the repetition of hydrogen abstraction followed by radical scavenging [1]. This mechanistic advantage is not available with hydrocarbon-only methacrylates such as allyl methacrylate, which lacks ether oxygens.

Photopolymerization Oxygen inhibition Free-radical curing

Evidence-Supported Application Scenarios for 2-Allyloxyethyl Methacrylate (CAS 16839-48-8) in Research and Industrial Settings


Synthesis of Hydrolytically Stable Methacrylate-Functional Silicones for Anaerobic Curing and Radiation-Curable Coatings

The demonstrated ability of 2-allyloxyethyl methacrylate to undergo hydrosilylation onto SiH-functional siloxanes with substantially quantitative yield and zero observable hydrolyzable byproduct formation makes it the preferred monomer for preparing methacrylate-terminated silicones. In contrast to allyl methacrylate, which generates approximately 30% hydrolyzable methacrylate species that compromise shelf stability and cure performance , the allyloxyethyl derivative yields silicone macromers suitable for anaerobic adhesives, UV-curable release coatings, and moisture-insensitive electronic encapsulation. The higher boiling point (221.5 °C vs. 144 °C for AMA) [1] further facilitates thermal processing and vacuum stripping of residual solvent without monomer loss.

Single-Ion Conducting Gel Polymer Electrolytes for Lithium and Post-Lithium Batteries

2-Allyloxyethyl methacrylate provides the critical allyl functionality that enables covalent grafting of lithium salt anions (e.g., lithium bis(allylmalonato)borate) onto polyether backbones via hydrosilylation, generating single-ion conductors with ambient-temperature ionic conductivity reaching 3.5 × 10⁻⁷ S cm⁻¹ in the dry state and exceeding 10⁻⁵ S cm⁻¹ upon gelation with carbonate solvents . This architecture directly addresses the concentration polarization that limits conventional dual-ion electrolytes, and the monomer's role as the allyl-anchoring site cannot be fulfilled by HEMA, MEMA, EGDMA, or other non-allyl methacrylates.

Dual-Cure and Orthogonal Crosslinking Systems Utilizing Distinct Methacrylate and Allyl Reactivity

The heterobifunctional structure—combining a methacrylate group reactive toward radical photopolymerization and an allyl ether group amenable to thiol-ene click chemistry or radical-mediated thermal crosslinking—enables sequential curing strategies. This dual reactivity is exploited in dental adhesive compositions where the methacrylate group participates in rapid light-initiated photopolymerization while the allyl function provides residual crosslinking capacity or post-cure modification . The ethylene glycol spacer between the two reactive sites imparts segmental flexibility, which is beneficial for reducing polymerization shrinkage relative to rigid di(meth)acrylate crosslinkers such as EGDMA [1].

Optically Transparent Polymers and Coatings Requiring Defined Refractive Index

With a refractive index (n20D) of 1.439, 2-allyloxyethyl methacrylate occupies a distinct optical position between lower-index aliphatic methacrylates (e.g., alkyl methacrylates with nD ~ 1.42–1.43) and higher-index aromatic methacrylates (nD ~ 1.53–1.60) . This intermediate value, combined with the monomer's liquid state and free-radical polymerizability, makes it suitable as a comonomer for precisely tuning the refractive index of transparent polymers used in ophthalmic devices, waveguide claddings, and display optical films without introducing crystallinity or color.

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